4-(Cyanomethyl)benzoic acid
Description
Overview of Chemical Structure and Nomenclature
4-(Cyanomethyl)benzoic acid is an aromatic organic compound. griffith.edu.au Its structure consists of a benzene (B151609) ring substituted at the 1 and 4 positions. A carboxyl group (-COOH) is attached at the first position, classifying it as a benzoic acid derivative. At the fourth position, a cyanomethyl group (-CH₂C≡N) is attached. matrix-fine-chemicals.com This arrangement of functional groups on the benzene ring is also referred to as a para-substitution pattern.
The systematic IUPAC name for this compound is this compound. matrix-fine-chemicals.com It is also known by other names such as 4-carboxyphenylacetonitrile and 4-carboxybenzyl cyanide. apolloscientific.co.uk The presence of both an acidic carboxylic group and a nucleophilic nitrile group on a rigid aromatic scaffold are key determinants of its chemical reactivity and utility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 50685-26-2 scbt.com |
| Molecular Formula | C₉H₇NO₂ avantorsciences.com |
| Molecular Weight | 161.16 g/mol scbt.com |
| Melting Point | 196 °C apolloscientific.co.uk |
| Boiling Point | 361.6±25.0 °C at 760 mmHg chemsrc.com |
| Density | 1.3±0.1 g/cm³ chemsrc.com |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in water |
Note: Some physical properties are predicted values.
Significance of Benzoic Acid and Cyanomethyl Moieties in Organic Synthesis and Medicinal Chemistry
The benzoic acid moiety is a fundamental structural motif in medicinal chemistry and drug discovery. It is found in numerous natural products and synthetic bioactive molecules. The carboxylic acid group can participate in various chemical transformations and can act as a key interaction point with biological targets, often through hydrogen bonding.
The cyanomethyl group (-CH₂C≡N) is also of great importance in organic synthesis. The nitrile functional group is a versatile precursor that can be converted into other functional groups such as primary amines, carboxylic acids, and amides. This chemical flexibility makes the cyanomethyl group a valuable building block for the construction of more complex molecular architectures, including various heterocyclic compounds.
Historical Perspectives and Evolution of Research on this compound
While a detailed historical account of this compound itself is not extensively documented, its emergence can be understood within the broader context of the development of nitrile and benzoic acid chemistry. The synthesis and exploration of substituted benzonitriles and benzoic acids have been a continuous area of research for over a century. Early work focused on the fundamental reactivity of these functional groups. In recent decades, research has shifted towards the design and synthesis of bifunctional molecules like this compound for specific applications. The evolution of research has been driven by the increasing demand for novel materials with tailored electronic and photophysical properties, as well as the need for versatile building blocks in the synthesis of complex organic molecules for various scientific and technological fields.
Scope and Objectives of Research on the Compound
Current research on this compound is primarily focused on two main areas: its application in materials science, particularly in the development of dye-sensitized solar cells (DSSCs), and its role as a versatile building block in organic synthesis.
As a building block, this compound provides a platform for the synthesis of a variety of more complex molecules. The presence of two reactive functional groups allows for sequential or orthogonal chemical modifications. Researchers have utilized this compound to synthesize various heterocyclic compounds and other novel organic structures. The primary objective in this area is to leverage the unique reactivity of this compound to create new molecules with potential applications in medicinal chemistry, materials science, and other areas of chemical research.
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings/Objectives |
| Dye-Sensitized Solar Cells (DSSCs) | Electron Acceptor in Organic Dyes | Incorporation can improve power conversion efficiency. A study showed a device with a dye containing this moiety reached an efficiency of 6.37%. griffith.edu.au Another study reported that a dye with this acceptor showed higher photovoltaic performance compared to a similar dye with a cyanoacrylic acid acceptor. nih.gov |
| Organic Synthesis | Synthetic Building Block | Used as a precursor for the synthesis of various heterocyclic compounds and other complex molecules due to its two reactive functional groups. tsijournals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyanomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBXCFAYHOKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297095 | |
| Record name | 4-(cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50685-26-2 | |
| Record name | 50685-26-2 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-(cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyanomethyl)benzoic acid | |
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Synthetic Methodologies and Preparation Strategies for 4 Cyanomethyl Benzoic Acid
Established Synthetic Routes to 4-(Cyanomethyl)benzoic Acid
The primary methods for synthesizing this compound involve classical organic reactions and emerging biocatalytic pathways.
A prevalent method for synthesizing this compound involves a nucleophilic substitution reaction. This typically starts with a precursor where a good leaving group is attached to the methylene (B1212753) carbon at the para-position of the benzoic acid ring. A common and effective precursor is 4-(bromomethyl)benzoic acid or its corresponding methyl ester, methyl 4-(bromomethyl)benzoate (B8499459). tsijournals.comrsc.org
The reaction proceeds by treating 4-(bromomethyl)benzoic acid or its ester with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. tsijournals.comresearchgate.net The cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide ion (Br⁻) to form the cyanomethyl group and yield the final product. tsijournals.com One documented procedure involves reacting methyl 4-(bromomethyl)benzoate with sodium cyanide in a mixture of methanol (B129727) and water. The reaction mixture is heated to 50°C and stirred for one hour, resulting in the formation of methyl 4-(cyanomethyl)benzoate, which can then be hydrolyzed to the desired carboxylic acid. tsijournals.com Another approach suggests stirring equimolar amounts of the starting material with KCN or NaCN in dimethyl sulfoxide (B87167) (DMSO) at room temperature. researchgate.net
It is important to note a distinction from the etherification of 4-hydroxybenzoic acid mentioned in the outline. The etherification of 4-hydroxybenzoic acid with a reagent like chloroacetonitrile (B46850) or cyanomethyl bromide would result in the formation of 4-(cyanomethoxy)benzoic acid, a structurally different compound featuring an ether linkage (-O-CH₂CN). The direct synthesis of this compound relies on the substitution of a benzylic halide.
Biotransformation presents a green alternative for chemical synthesis, utilizing enzymes or whole-cell systems as catalysts. For the synthesis of this compound, a notable pathway involves the regioselective hydrolysis of 4-(cyanomethyl)benzonitrile (B1581026) using microorganisms. nih.govresearchgate.net
Research has demonstrated that the soil bacterium Rhodococcus rhodochrous LL100-21 can effectively catalyze this transformation. nih.gov When whole-cell suspensions of this bacterium, previously grown on benzonitrile (B105546) or propionitrile (B127096) to induce nitrile-hydrolyzing enzymes, are exposed to 4-(cyanomethyl)benzonitrile, they selectively hydrolyze the aromatic nitrile group. nih.govresearchgate.net This regioselective hydrolysis yields this compound with high efficiency. nih.gov This biological method is advantageous as it operates under mild conditions and shows high selectivity, avoiding harsh reagents and potential side reactions associated with chemical hydrolysis. researchgate.net
| Biotransformation of 4-(cyanomethyl)benzonitrile | |
| Microorganism | Rhodococcus rhodochrous LL100-21 |
| Substrate | 4-(cyanomethyl)benzonitrile |
| Key Enzyme Action | Nitrilase hydrolyzes the aromatic nitrile group |
| Product | This compound |
| Advantage | High regioselectivity and yield under mild conditions |
This table summarizes the key aspects of the biotransformation pathway for synthesizing this compound.
Nucleophilic Substitution Approaches: Etherification of 4-hydroxybenzoic acid
Optimization of Reaction Conditions for Enhanced Synthesis
To maximize the yield and purity of this compound, careful optimization of reaction parameters such as solvent, temperature, and catalysts is crucial.
The choice of solvent significantly impacts the efficiency of nucleophilic substitution reactions for synthesizing this compound. Polar aprotic solvents are generally preferred for reactions involving cyanide nucleophiles. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly effective because they can solvate the cation (e.g., Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic. researchgate.net
In one synthetic approach for a related compound, DMF was noted to accelerate substitution rates threefold compared to tetrahydrofuran (B95107) (THF), highlighting the marked influence of solvent polarity. vulcanchem.com For the synthesis starting from methyl 4-(bromomethyl)benzoate, a mixed solvent system of methanol and water has been utilized. tsijournals.com The selection of the solvent system is critical for ensuring the solubility of the reactants and facilitating the desired reaction pathway while minimizing side reactions. smolecule.com
Temperature is a critical parameter that governs the rate of reaction. In the synthesis of methyl 4-(cyanomethyl)benzoate from methyl 4-(bromomethyl)benzoate, the reaction is conducted at an elevated temperature of 50°C to ensure a reasonable reaction time of one hour. tsijournals.com However, for other substitution reactions, room temperature may be sufficient, particularly when using a highly polar solvent like DMSO. researchgate.net
Controlling the temperature is also essential for selectivity and preventing unwanted side reactions. For instance, in reactions involving multiple functional groups, temperature can be a tool for achieving kinetic control, favoring the formation of one product over a more thermodynamically stable alternative. mdpi.com For the synthesis of this compound, maintaining a controlled temperature helps to avoid the degradation of the product or starting materials and prevents the formation of impurities that can complicate purification.
While the direct nucleophilic substitution with cyanide often proceeds without a specific catalyst, certain reagents can enhance the reaction. In some cases, adding a catalyst like sodium iodide (NaI) can improve the reaction rate when starting from a less reactive chloride precursor, via the Finkelstein reaction. For the synthesis from 4-(bromomethyl)benzoic acid, a user on a research forum suggested adding 10 to 20 mol% of NaI to facilitate the reaction. researchgate.net
In biotransformation, the "catalyst" is the enzyme system within the microorganism. The activity and selectivity of these nitrile-hydrolyzing enzymes are induced by growing the bacterium on specific mono-nitrile compounds like benzonitrile or propionitrile, which acts as a crucial preparatory step for the catalytic conversion. nih.gov
The table below summarizes optimized conditions for the chemical synthesis.
| Parameter | Condition | Rationale/Effect | Reference |
| Starting Material | Methyl 4-(bromomethyl)benzoate | Good leaving group (bromide) | tsijournals.com |
| Nucleophile | Sodium Cyanide (NaCN) | Source of cyanide ion | tsijournals.com |
| Solvent | Methanol/Water or DMSO | Polar solvent to dissolve reactants and facilitate SN2 reaction | tsijournals.comresearchgate.net |
| Temperature | 50°C or Room Temperature | Controls reaction rate and minimizes side reactions | tsijournals.comresearchgate.net |
| Additive/Catalyst | Sodium Iodide (NaI) (optional) | Can increase rate for less reactive halides | researchgate.net |
This table presents optimized reaction conditions for the nucleophilic substitution synthesis of this compound derivatives.
Temperature Effects and Kinetic Control in Synthesis
Advanced Purification and Isolation Techniques for Research Scale
The purification and isolation of this compound and its precursors at the research scale are critical for ensuring high purity for subsequent reactions and characterization. Standard laboratory techniques are often employed, with the specific method chosen based on the physical properties of the compound and the nature of the impurities.
Following synthesis, which may involve the reaction of a starting material like methyl 4-(bromomethyl)benzoate with sodium cyanide, the crude product is often subjected to a series of purification steps. tsijournals.com A common initial step is an aqueous work-up where the reaction mixture is diluted with water, followed by extraction with an organic solvent such as ethyl acetate. tsijournals.com The organic layers are then combined, dried using an agent like anhydrous sodium sulfate, and concentrated under vacuum to remove the solvent. tsijournals.com
For further purification, two principal methods are prevalent: recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid compounds. For intermediates in the synthesis of related benzoic acid derivatives, such as 4-(bromomethyl) benzoic acid, crystallization from a suitable solvent like ethanol (B145695) has been proven effective. tsijournals.com This process involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals while impurities remain in the mother liquor.
Column Chromatography is another powerful purification technique, particularly for separating complex mixtures or removing impurities with similar polarity to the desired product. Silica (B1680970) gel is the most common stationary phase for the purification of this compound derivatives. tsijournals.com The crude material is loaded onto the column and eluted with a solvent system, typically a mixture of hexane (B92381) and ethyl acetate. tsijournals.comjst.go.jp By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the silica gel, allowing for the isolation of the pure product. jst.go.jp For instance, a derivative, methyl 4-(4-cyanohepta-1,6-diene-4-yl)benzoate, was successfully purified using column chromatography with a 7% ethyl acetate/hexanes eluent. tsijournals.com High-Performance Liquid Chromatography (HPLC) offers a more advanced chromatographic method, which can be used for both analytical and preparative-scale separations of benzoic acid derivatives, providing high resolution and the ability to isolate impurities. sielc.com
Table 1: Comparison of Research-Scale Purification Techniques
| Technique | Description | Common Application for this compound & Derivatives | Advantages | Limitations |
|---|---|---|---|---|
| Solvent Extraction | Partitioning the compound between two immiscible liquid phases (e.g., water and an organic solvent like ethyl acetate). | Initial work-up of the reaction mixture to separate the product from water-soluble impurities and salts. tsijournals.com | Simple, rapid, and effective for initial cleanup. | Limited selectivity; emulsions can form. |
| Recrystallization | Dissolving the impure solid in a hot solvent and allowing it to cool, forming pure crystals. | Purification of solid intermediates and final products. tsijournals.comresearchgate.net | Can yield very high purity; cost-effective for large amounts. | Requires a suitable solvent; some product loss is inevitable. |
| Column Chromatography | Separating compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Isolation of the final product from reaction byproducts and unreacted starting materials. tsijournals.comjst.go.jp | Highly versatile and effective for complex mixtures. | Can be time-consuming and requires significant solvent volumes. |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure, high-resolution form of column chromatography. | Analytical purity checks and preparative separation for isolating high-purity samples or impurities. sielc.com | Excellent separation efficiency and speed; scalable for isolation. sielc.com | Higher cost of equipment and solvents. |
Considerations for Scalable Production Methods in Academic and Industrial Contexts
Scaling up the synthesis of this compound from the laboratory bench to academic pilot plants or industrial production requires careful consideration of efficiency, cost, safety, and environmental impact. The goal is to develop robust and economical processes that deliver the product with consistent quality and high yield. google.comgoogle.com
A primary consideration for scalability is the choice of the synthetic route. Processes that involve high-yielding steps and avoid complicated purification procedures are preferred. google.com For example, reaction pathways that result in low yields or require extensive chromatographic purification at each step are often impractical and costly on a larger scale. google.com Industrial methods for related compounds often favor simple, high-purity processes like chemical dehydration to ensure economic viability. google.com
Process Intensification with Continuous Flow Chemistry: A major trend in modern chemical manufacturing is the shift from traditional batch processing to continuous flow synthesis. Continuous flow reactors offer significant advantages for scalability, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced consistency and yield. nih.govrsc.org For the production of benzoic acid derivatives, continuous flow chemistry has been shown to improve reaction yields and selectivity. nih.gov This methodology can reduce reaction times dramatically; for example, the synthesis of a benzoic acid derivative was achieved in as little as 90 seconds using a flow reactor. rsc.orgresearchgate.net The use of microwave-assisted synthesis is another modern technique that can accelerate reactions and is considered a promising approach for the scalable production of benzoic acid. ijprdjournal.com
Advanced Purification at Scale: While chromatography is a staple in research labs, its use for large-scale production can be prohibitively expensive. Therefore, scalable purification methods are crucial.
Crystallization and Precipitation: These remain the workhorses for industrial purification of solid compounds like carboxylic acids due to their efficiency and cost-effectiveness. nih.gov
Distillation: For liquid products or to remove solvent and volatile impurities, distillation is a key industrial technique. nih.govgoogle.com In processes for purifying carboxylic acids, fractional distillation can be used to separate the desired acid from impurities. google.com
Automated and Alternative Systems: To enhance efficiency, industrial-scale synthesis may employ automated purification systems. For related compounds, techniques like centrifugal partition chromatography have been used to reduce processing times significantly compared to traditional batch methods.
Table 2: Key Considerations for Scalable Synthesis
| Consideration | Academic Scale-Up | Industrial Scale-Up | Rationale |
|---|---|---|---|
| Process Type | Often remains in batch reactors. | Increasing adoption of continuous flow reactors. nih.gov | Continuous flow offers better control, safety, and consistency for large volumes. rsc.orgresearchgate.net |
| Purification Strategy | Column chromatography is common. | Focus on non-chromatographic methods like crystallization and distillation. nih.govgoogle.com | Chromatography is generally not cost-effective for bulk production. |
| Yield & Purity | High yield is desirable. | High yield and purity (>95%) at each step are critical. | Minimizes difficult and costly purification of large batches and ensures final product quality. |
| Reagent & Solvent Cost | Cost is a factor, but performance is key. | Economically priced starting materials and reagents are essential. google.com | Raw material costs are a major component of the final product cost in industrial production. |
| Environmental Impact | Green chemistry principles are encouraged. | Minimizing waste and using greener solvents are major drivers. | Regulatory compliance and sustainability goals necessitate environmentally friendly processes. |
Chemical Reactivity and Transformational Chemistry of 4 Cyanomethyl Benzoic Acid
Functional Group Interconversions of 4-(Cyanomethyl)benzoic Acid
This compound is a bifunctional molecule, possessing both a carboxylic acid and a nitrile group, which allows for a variety of chemical transformations. The reactivity of each functional group can be selectively targeted to synthesize a range of derivatives.
Oxidation Reactions of the Benzoic Acid Moiety
The benzoic acid moiety of this compound is generally resistant to oxidation under standard conditions. However, the benzylic methylene (B1212753) group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can oxidize the cyanomethyl group to a carboxylic acid, potentially leading to the formation of terephthalic acid derivatives. evitachem.comsmolecule.com The specific products formed would depend on the reaction conditions employed.
For instance, alkyl arenes can be oxidized by reagents like CrO3/H2SO4 or alkaline KMnO4 to yield benzoic acids, irrespective of the alkyl chain length. imperial.ac.uk This suggests that under harsh oxidative conditions, the cyanomethyl group of this compound could be converted to a carboxyl group.
Reduction Pathways of the Nitrile Group to Amine Derivatives
The nitrile group of this compound can be readily reduced to a primary amine, yielding 4-(2-aminoethyl)benzoic acid. This transformation is a key step in the synthesis of various biologically active molecules. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. evitachem.comsmolecule.comlibretexts.org
The reduction of nitriles with LiAlH₄ is a well-established method for preparing primary amines. libretexts.org The reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), offers a milder alternative for this reduction. smolecule.com The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid group.
Table 1: Reduction of Nitriles to Primary Amines
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether | 4-(2-Aminoethyl)benzoic acid | Excellent for synthesis of primary amines. libretexts.org |
| Catalytic Hydrogenation (H₂/Pd/C) | Varies | 4-(2-Aminoethyl)benzoic acid | Milder conditions compared to LiAlH₄. smolecule.com |
| Diisobutylaluminum hydride (DIBAL-H) | Varies | 4-Formylbenzoic acid | Can selectively reduce nitriles to aldehydes. libretexts.orgvanderbilt.edu |
Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the carboxylic acid and cyanomethyl groups. evitachem.com However, nucleophilic aromatic substitution is also challenging under normal conditions.
The presence of the cyanomethyl group, with its electron-withdrawing properties, can facilitate nucleophilic substitution at the methylene carbon. vulcanchem.com This allows for the displacement of the cyano group by various nucleophiles. The rate of such reactions is significantly influenced by the polarity of the solvent. vulcanchem.com
Thermal Decomposition and Pyrolysis Mechanisms
The thermal stability of this compound is an important consideration in its handling and processing. While specific data for the thermal decomposition of this compound is not extensively reported, general principles of the pyrolysis of aromatic carboxylic acids and nitriles can provide insights.
Decarboxylation Pathways of Aromatic Carboxylic Acids
The thermal decomposition of benzoic acid itself has been studied, with the main products being carbon dioxide and benzene (B151609). researchgate.net This decarboxylation can proceed through both molecular and radical pathways. researchgate.net The presence of a catalyst, such as copper powder in quinoline, can facilitate the decarboxylation of aromatic acids at lower temperatures. lneya.com Aromatic acids are generally easier to decarboxylate than their aliphatic counterparts. lneya.com
Recent research has shown that decarboxylative hydroxylation of benzoic acids to phenols can be achieved at mild temperatures (around 35 °C) using a photoinduced ligand-to-metal charge transfer (LMCT) process with copper carboxylates. nih.gov This method generates aryl radicals that can be trapped to form various functionalized products. nih.gov
Formation of Aromatic Nitriles and Other Thermal Byproducts
During pyrolysis, the interaction of different compounds can lead to the formation of various byproducts. For example, the co-pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamides can generate aromatic nitriles, including 4-cyanobenzoic acid. researchgate.netresearchgate.net
The thermal decomposition of materials containing both carboxylic acid and nitrile functionalities can be complex. Irritating and highly toxic gases, such as carbon oxides and nitrogen oxides, may be generated during the thermal decomposition or combustion of related compounds like methyl 3-(cyanomethyl)benzoate. aksci.com3m.com
Derivatization of the Carboxylic Acid Functional Group
The carboxylic acid moiety of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.
Esterification of this compound is a common and crucial reaction. For instance, methyl 4-(cyanomethyl)benzoate can be synthesized from methyl 4-(bromomethyl)benzoate (B8499459) and sodium cyanide in methanol (B129727). tsijournals.com In one documented procedure, this reaction is conducted by adding a solution of sodium cyanide in water to a solution of methyl 4-(bromomethyl)benzoate in methanol at room temperature, followed by heating to 50°C for one hour, resulting in a 48% yield of the methyl ester. tsijournals.com
Another approach involves the esterification of 4-(bromomethyl)benzoic acid with methanol, which can be achieved using concentrated sulfuric acid as a catalyst. tsijournals.com The resulting methyl 4-(bromomethyl)benzoate is then converted to methyl 4-(cyanomethyl)benzoate. tsijournals.com
A novel method for the synthesis of 2-(cyanomethyl)benzoic esters has been developed from indanone derivatives. researchgate.netnih.gov This process involves the deprotonation of an alcohol with a chemical base, followed by a nucleophilic addition to the indanone and a subsequent Beckmann fragmentation. researchgate.netnih.gov This reaction can also be performed under electrochemical conditions, which eliminates the need for an external chemical base. researchgate.netnih.gov
The synthesis of cyanomethyl esters can also be achieved by reacting a carboxylic acid halide with an alpha-hydroxynitrile in the presence of a tertiary amine hydrogen halide acceptor and a catalytic amount of a tertiary aminopyridine or N-methylimidazole. google.com
Table 1: Selected Esterification Reactions of this compound Derivatives
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Reference |
| Methyl 4-(bromomethyl)benzoate | Sodium cyanide | Methanol/Water, 50°C, 1h | Methyl 4-(cyanomethyl)benzoate | 48 | tsijournals.com |
| 4-(Bromomethyl)benzoic acid | Methanol | Conc. H₂SO₄ | Methyl 4-(bromomethyl)benzoate | - | tsijournals.com |
| Indanone derivatives | Alcohols | Chemical base or Electrochemical conditions | 2-(Cyanomethyl)benzoic esters | - | researchgate.netnih.gov |
| Carboxylic acid halide | Alpha-hydroxynitrile | Tertiary amine, tertiary aminopyridine or N-methylimidazole | Cyanomethyl ester | - | google.com |
The carboxylic acid group of this compound can be converted to amides and thioesters, which are important functional groups in medicinal chemistry and organic synthesis.
Amidation:
Amidation of carboxylic acids is a fundamental transformation. While direct amidation methods exist, the conversion often proceeds through an activated intermediate. For example, N-(cyanomethyl)benzamide has been synthesized by reacting benzonitrile (B105546) with NCCHN₂ in the presence of a catalytic amount of triflic acid (TfOH). wiley.com This reaction proceeds through a nitrilium intermediate. wiley.com
Thioester Formation:
Thioesters are valuable intermediates in organic synthesis. A one-pot, odorless procedure for the synthesis of thioesters has been developed using benzoic anhydrides and thiourea. beilstein-journals.orgbeilstein-journals.org This method involves the in situ generation of thiobenzoic acids, which then react with various organic halides or electron-deficient alkenes. beilstein-journals.orgbeilstein-journals.org
Furthermore, an isothiouronium salt has been reported as a reagent for the synthesis of cyanomethyl thioesters from carboxylic acids with high functional group tolerance, avoiding the use of thiols. acs.orgacs.orgresearchgate.net These resulting cyanomethyl thioesters can then be used to synthesize amides in a two-step or one-pot procedure. acs.orgresearchgate.net The reaction of a cyanomethyl thioester with an amine, such as cyclohexylamine, can yield the corresponding amide. acs.org
Table 2: Amidation and Thioester Formation Reactions
| Starting Material | Reagent(s) | Product Type | Key Features | Reference(s) |
| Benzonitrile | NCCHN₂, TfOH (cat.) | Amide | Forms N-(cyanomethyl)benzamide | wiley.com |
| Benzoic anhydrides | Thiourea, organic halides or alkenes | Thioester | One-pot, odorless synthesis | beilstein-journals.orgbeilstein-journals.org |
| Carboxylic acids | Isothiouronium salt | Cyanomethyl thioester | High functional group tolerance | acs.orgacs.orgresearchgate.net |
| Cyanomethyl thioester | Amines | Amide | Can be a one-pot reaction from the thioester | acs.orgresearchgate.net |
Esterification Reactions of this compound
Coupling and Annulation Reactions Involving this compound Scaffolds
The this compound scaffold can participate in various coupling and annulation reactions to construct more complex molecular architectures, including heterocyclic systems. These reactions often leverage the reactivity of both the aromatic ring and the cyanomethyl group.
For instance, the acceptor design of a dye composed of benzothiadiazole and this compound has been shown to improve charge transfer properties. researchgate.net This highlights the role of the this compound moiety in influencing the electronic characteristics of larger molecules.
In the realm of heterocyclic synthesis, nickel-catalyzed tandem addition/cyclization of 2-(cyanomethyl)benzonitriles with arylboronic acids has been developed to produce aminoisoquinolines. researchgate.net This methodology has also been extended to the synthesis of isoquinolones through the tandem reaction of methyl 2-(cyanomethyl)benzoates with arylboronic acids. researchgate.net
Furthermore, base-promoted annulation of o-(cyanomethyl)aryl thioesters with thiophenols provides access to 3-thiolated isoquinolones. researchgate.net Additionally, a divergent synthesis of isoquinolone and isocoumarin (B1212949) derivatives has been reported through the annulation of benzoic acid with N-vinyl amide. researchgate.net
Table 3: Coupling and Annulation Reactions
| Reactant(s) | Catalyst/Promoter | Product | Reaction Type | Reference |
| 2-(Cyanomethyl)benzonitriles, Arylboronic acids | Nickel catalyst | Aminoisoquinolines | Tandem addition/cyclization | researchgate.net |
| Methyl 2-(cyanomethyl)benzoates, Arylboronic acids | Nickel catalyst | Isoquinolones | Tandem reaction | researchgate.net |
| o-(Cyanomethyl)aryl thioester, Thiophenols | Base | 3-Thiolated isoquinolones | Annulation | researchgate.net |
| Benzoic acid, N-Vinyl amide | - | Isoquinolone and Isocoumarin derivatives | Annulation | researchgate.net |
Derivatives, Analogues, and Structure Activity Relationship Studies
Structural Analogues of 4-(Cyanomethyl)benzoic Acid
The chemical properties and potential applications of cyanomethylbenzoic acids are significantly influenced by the relative positions of the cyanomethyl and benzoic acid groups on the aromatic ring.
2-(Cyanomethyl)benzoic acid , an isomer of the parent compound, is a key intermediate in the synthesis of various pharmaceutical agents. lookchem.comchemicalbook.com It is utilized in the preparation of 1-Aryl-2H-isoquinolin-3-ones and has been instrumental in synthesizing inhibitors of the dual-specificity phosphatase Cdc25B. chemicalbook.com This isomer can be purified by crystallization from benzene (B151609), glacial acetic acid, or water. chemicalbook.com
3-(1-Cyanoethyl)benzoic acid represents a modification of the aliphatic chain, where a methyl group is introduced on the carbon adjacent to the cyano group. chemicalbook.comcymitquimica.com This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. verypharm.com It has also been employed in studies examining the enantioselectivity of nitrile hydratases. chemicalbook.com The presence of both a cyano and a carboxylic acid group allows for a range of chemical reactions, such as esterification and amidation. cymitquimica.com
A comparative look at the properties of these analogues reveals distinct characteristics:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |
| 2-(Cyanomethyl)benzoic acid | C9H7NO2 | 161.16 lookchem.com | 126 lookchem.com | Intermediate for isoquinolinones and enzyme inhibitors. chemicalbook.com |
| 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | 175.18 | 145-148 chemicalbook.com | Intermediate for Ketoprofen synthesis; used in enzyme selectivity studies. chemicalbook.com |
This table presents a summary of key properties and applications for structural analogues of this compound.
Modifying the functional groups of this compound can lead to derivatives with altered biological activities and physicochemical properties.
4-(Cyanomethoxy)benzoic acid is a derivative where an ether linkage replaces the methylene (B1212753) bridge of the parent compound. This substitution is achieved through the etherification of 4-hydroxybenzoic acid. This analogue has been investigated for its potential antioxidant and enzyme inhibitory properties, particularly against butyrylcholinesterase (BChE).
3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid is a more complex derivative that incorporates a sulfonamide group, a known pharmacophore in various therapeutic agents. smolecule.com This compound can be synthesized through the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl group, followed by the introduction of the cyanomethyl group and coupling with 4-methylbenzoic acid. smolecule.com The presence of the sulfonamide moiety suggests potential antibacterial activity, as sulfonamides are known inhibitors of bacterial folate synthesis. smolecule.com
| Derivative | Molecular Formula | Key Structural Features | Potential Biological Activity |
| 4-(Cyanomethoxy)benzoic acid | C9H7NO3 epa.gov | Cyanomethoxy group at the para position. | Antioxidant, Butyrylcholinesterase (BChE) inhibitor. |
| 3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid | C10H10N2O4S | Sulfamoyl and cyanomethyl groups on a methylbenzoic acid scaffold. | Antibacterial, anti-inflammatory, analgesic. smolecule.com |
This table outlines the key structural features and potential biological activities of derivatives with functional group substitutions.
Positional Isomers and Aliphatic Chain Modifications (e.g., 2-(Cyanomethyl)benzoic acid, 3-(1-Cyanoethyl)benzoic acid)
Synthesis and Characterization of Novel Derivatives of this compound
The synthesis of novel derivatives based on the this compound structure is an active area of research. For instance, the parent compound has been used as a starting material for the creation of more complex heterocyclic structures. In one study, this compound was used to generate 2-[4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)phenyl]acetonitrile. incemc.ro This reaction involved a multi-step process, highlighting the utility of the cyanomethylbenzoic acid scaffold in building elaborate molecules. incemc.ro
Another approach involves the esterification of the carboxylic acid group, followed by further modifications. For example, methyl 4-(cyanomethyl)benzoate can be synthesized from methyl 4-(bromomethyl)benzoate (B8499459) by reaction with sodium cyanide. This ester can then serve as a platform for generating a variety of other derivatives.
The characterization of these new derivatives typically involves a suite of analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the chemical structure. scispace.com Melting point analysis and elemental analysis are also commonly employed to determine the purity of the synthesized compounds. scispace.com
Comparative Analysis of Chemical Reactivity and Stability Across Derivatives
The reactivity of carboxylic acid derivatives is influenced by the stability of the carbonyl group and the nature of the leaving group in nucleophilic acyl substitution reactions. libretexts.org Generally, the reactivity follows the order: acid chlorides > acid anhydrides > esters > amides. doubtnut.com
The position of the cyanomethyl group on the benzoic acid ring affects the stability of the molecule. For example, the meta-substituted methyl 3-(cyanomethyl)benzoate is more susceptible to hydrolysis under acidic conditions compared to its para-isomer. This difference in stability is attributed to the electronic effects of the substituent on the aromatic ring.
The introduction of different functional groups also impacts reactivity. The electron-withdrawing nature of the cyano group can influence the acidity of the carboxylic acid. libretexts.org For instance, p-cyanobenzoic acid is a stronger acid than benzoic acid due to the electron-withdrawing cyano group which stabilizes the carboxylate anion. libretexts.org In derivatives like 3-[(cyanomethyl)sulfamoyl]-4-methylbenzoic acid, the sulfonamide group can undergo hydrolysis under acidic or basic conditions. smolecule.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
SAR and SPR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. acs.org For derivatives of this compound, these studies often focus on their potential as enzyme inhibitors.
The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve the properties of a lead compound. acs.org In the context of this compound derivatives, modifications to the core structure have been shown to impact their inhibitory potency against various enzymes.
For example, in a series of analogues of flufenamic acid, a meta-carboxylic acid group relative to an amine was found to confer significant selectivity for the enzyme AKR1C3. researchgate.net This highlights the importance of the positional arrangement of functional groups for biological activity. Furthermore, electron-withdrawing groups on an attached phenylamino (B1219803) ring were found to be optimal for AKR1C3 inhibition. researchgate.net
The cyanomethyl group itself is a key feature in many biologically active compounds. For instance, compounds containing a cyanomethyl group have been investigated for their role in various pharmacological activities, including anti-inflammatory and analgesic effects. smolecule.com The introduction of a cyanomethyl group can also influence a compound's metabolic stability. For example, replacing an ethoxyphenyl sulfamoyl moiety with cyanomethyl groups might increase resistance to enzymatic degradation.
Advanced Spectroscopic and Structural Characterization of 4 Cyanomethyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-(cyanomethyl)benzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming its structural integrity.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The methylene (B1212753) protons of the cyanomethyl group (-CH₂CN) exhibit a distinct singlet, and the acidic proton of the carboxylic acid group (-COOH) also presents as a singlet, often broad and further downfield.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |
| Carboxylic Acid (-COOH) | ~13.11 | Singlet |
| Aromatic (Ar-H) | ~8.05-7.97 | Multiplet |
| Methylene (-CH₂CN) | ~4.05 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position. The aromatic carbons show a series of signals in the aromatic region, and the carbon of the nitrile group and the methylene carbon appear at characteristic upfield positions.
| Carbon Type | Chemical Shift (δ) in ppm |
| Carboxylic Acid (-C OOH) | ~172.7 |
| Aromatic (C -COOH) | ~140.2 |
| Aromatic (C -H) | ~133.5, 132.0 |
| Aromatic (C -CH₂CN) | ~137.4 |
| Nitrile (-C N) | ~119.8 |
| Methylene (-C H₂CN) | ~25.4 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent features in the IR spectrum include a broad absorption band for the O-H stretch of the carboxylic acid group, a sharp and strong absorption for the C=O stretch of the carbonyl group, and a distinct, sharp absorption for the C≡N stretch of the nitrile group. The aromatic C-H and C=C stretching vibrations are also observable in the fingerprint region.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid (O-H stretch) | 2500-3300 (broad) |
| Nitrile (C≡N stretch) | 2240-2260 |
| Carbonyl (C=O stretch) | 1680-1700 |
| Aromatic (C=C stretch) | 1400-1600 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular ion peak (M⁺) corresponding to the exact mass of the compound is a key feature in the mass spectrum. scbt.com The molecular formula for this compound is C₉H₇NO₂, resulting in a molecular weight of approximately 161.16 g/mol . scbt.com
Fragmentation of the parent molecule can lead to the formation of characteristic fragment ions. For instance, the loss of the carboxylic acid group or the cyanomethyl group can produce significant peaks in the spectrum, providing further evidence for the proposed structure.
X-ray Crystallography and Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The way molecules of this compound and its derivatives arrange themselves in a crystal is determined by various intermolecular forces. Hydrogen bonding is a particularly important interaction. In the solid state, carboxylic acid groups often form dimers through strong O-H···O hydrogen bonds. nih.gov
Hydrogen Bonding Networks in Crystalline Structures
The carboxylic acid group is a potent hydrogen bond donor and acceptor. Consequently, it facilitates the formation of robust, centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. This dimerization is a characteristic and highly predictable feature in the crystal structures of most benzoic acid derivatives. frontiersin.orgresearchgate.net This primary interaction typically results in the formation of a cyclic motif, which can be described using the graph-set notation R²₂(8).
While the crystal structure of this compound itself is not publicly available, extensive research on its derivatives provides significant insight into the probable hydrogen bonding networks. The cyanomethyl group, although a weaker participant compared to the carboxylic acid, plays a crucial role in extending the dimensionality of the supramolecular structure. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor for weak C-H···N interactions. researchgate.net These interactions, while less energetic than the O-H···O bonds, are numerous and directional, contributing to the stability of the crystal lattice and linking the primary dimeric units into more complex one-, two-, or three-dimensional networks.
In more complex derivatives, such as those incorporating additional functional groups like amides, the hydrogen bonding landscape becomes more intricate. For example, in cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate, a derivative of this compound, the crystal structure reveals a variety of hydrogen bonds. researchgate.net In addition to weak C-H···N interactions, stronger N-H···O and weaker C-H···O hydrogen bonds are observed, which link the molecules into chains. researchgate.net These chains are then further connected by the C-H···N bonds to form a two-dimensional network. researchgate.net
The interplay between the strong O-H···O dimerization and the weaker, yet structurally significant, C-H···N and other possible interactions defines the crystalline architecture of this compound derivatives. The following tables summarize the typical hydrogen bonding parameters observed in related structures, offering a predictive glimpse into the interactions within crystalline this compound.
Table 1: Typical O-H···O Hydrogen Bond Parameters in Benzoic Acid Derivatives
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Graph Set | Reference |
| O-H | O=C | ~ 0.90 | ~ 1.7-1.9 | ~ 2.6-2.7 | ~ 170-180 | R²₂(8) | researchgate.net |
Data presented are typical ranges derived from crystallographic studies of benzoic acid derivatives.
Table 2: Potential C-H···N Hydrogen Bond Parameters in the Presence of a Cyanomethyl Group
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| C-H | N≡C | ~ 0.93-0.97 | ~ 2.4-2.7 | ~ 3.3-3.6 | ~ 140-160 | researchgate.net |
Data presented are potential ranges based on crystallographic studies of compounds containing C-H and cyanomethyl groups.
The combination of these hydrogen bonding motifs results in a highly organized and stable crystalline solid. The specific geometry and connectivity of these networks can be influenced by the presence of other substituents on the benzene ring, which may introduce steric hindrance or additional sites for non-covalent interactions, leading to a rich variety of supramolecular architectures.
Computational Chemistry and Mechanistic Elucidation for 4 Cyanomethyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are used to determine the ground-state molecular geometry and electronic structure of 4-(cyanomethyl)benzoic acid. researchgate.netnih.gov
Research on dye-sensitized solar cells (DSSCs) has utilized this compound as a key electron acceptor and anchoring group. researchgate.netrsc.org In these studies, DFT calculations are performed to optimize the molecular geometry, revealing critical bond lengths, bond angles, and dihedral angles. These calculations help establish the planarity and conformational preferences of the molecule, which are crucial for its function in larger molecular assemblies. researchgate.netnih.gov For instance, the insertion of a phenyl ring between a cyano group and a carboxylic acid group, as in this compound, has been computationally analyzed to understand its effect on electron injection and charge recombination in DSSC devices. researchgate.net
The electronic properties are a primary focus of DFT calculations. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. In the context of DSSCs, these energy levels are essential for predicting the efficiency of electron transfer processes from the dye to a semiconductor surface like TiO2. rsc.org Studies have shown that the calculated HOMO and LUMO values for complex dyes incorporating the this compound moiety are in good agreement with experimental values derived from electrochemical measurements. rsc.org
Table 1: Representative Calculated Electronic Properties for a Dye Containing the this compound Moiety (Note: Data is illustrative of calculations performed on larger systems incorporating the target molecule)
| Parameter | Calculated Value (eV) | Method | Reference |
| HOMO Energy | -5.25 | DFT-B3LYP/6-31+G/LanL2TZf | rsc.org |
| LUMO Energy | -3.13 | DFT-B3LYP/6-31+G/LanL2TZf | rsc.org |
| Band Gap (HOMO-LUMO) | 2.12 | DFT-B3LYP/6-31+G**/LanL2TZf | rsc.org |
Computational Prediction and Experimental Validation of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic data, which can then be validated against experimental measurements, providing a powerful approach for structural confirmation. nih.govresearchgate.net For this compound and its derivatives, this involves calculating vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govrsc.orgwu.ac.th
Vibrational Spectra (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical frequencies often have systematic errors due to the approximations inherent in the models and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. nih.gov The detailed assignment of vibrational modes observed in experimental FT-IR and Raman spectra to specific molecular motions (e.g., C=O stretching, C≡N stretching, aromatic ring vibrations) is greatly facilitated by these computational predictions. researchgate.net
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov It provides information on the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. For dyes containing the this compound anchor, TD-DFT calculations have been used to predict the intramolecular charge transfer (ICT) bands, and these predictions align well with experimental observations. rsc.org
NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govwu.ac.th The calculated chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and compared with experimental data obtained in the same solvent, as solvent effects can be significant. researchgate.net This comparison is invaluable for confirming the chemical structure and assigning specific resonances to individual atoms in the molecule. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Benzoic Acid Derivatives (Note: This table demonstrates the general methodology using data from related compounds, as a direct comprehensive comparison for this compound is not available in the cited literature.)
| Spectroscopic Technique | Experimental Value | Calculated Value | Method | Reference |
| FT-IR (C=O Stretch) | 1683 cm⁻¹ (for 4-BBA) | 1715 cm⁻¹ (for 4-BBA, scaled) | B3LYP/6-311++G(d,p) | nih.gov |
| ¹H NMR (Carboxyl H) | 12.91 ppm (for 4-BBA) | 12.85 ppm (for 4-BBA) | GIAO/B3LYP/6-311++G(d,p) | nih.gov |
| UV-Vis (λmax) | 285 nm (for 4-BBA) | 280 nm (for 4-BBA) | TD-DFT/B3LYP/6-311++G(d,p) | nih.gov |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is instrumental in mapping the intricate details of chemical reactions, providing a step-by-step description of bond-breaking and bond-forming events.
Understanding a reaction mechanism requires the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.
A plausible synthesis of this compound involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with a cyanide salt (e.g., KCN or NaCN). Computationally, this would be modeled as an SN2 reaction. The reaction pathway would be explored by calculating the geometries and energies of the reactants, the cyanide nucleophile approaching the benzylic carbon, the transition state where the C-Br bond is partially broken and the C-CN bond is partially formed, and the final products.
In other related reactions, such as the metal-free cyanomethylation of alkynes, DFT has been used to elucidate complex radical mechanisms. rsc.org These studies involve locating the transition states for radical generation (e.g., hydrogen abstraction from acetonitrile), the addition of the cyanomethyl radical to a substrate, subsequent cyclizations, and rearrangement steps. rsc.org The intrinsic reaction coordinate (IRC) is then calculated to confirm that a located TS correctly connects the intended reactants and products.
For example, in the formation of the cyanomethyl radical from acetonitrile (B52724) by a t-butoxy radical, computational studies have determined the activation barrier and the reaction free energy. rsc.org Such calculations are critical for comparing different possible reaction pathways and determining the most kinetically favorable route. A lower activation barrier corresponds to a faster reaction rate. These energetic profiles provide a quantitative understanding of the factors controlling the reaction's feasibility and outcome. rsc.org
Table 3: Example of Calculated Energetic Profile for a Key Step in a Cyanomethylation Reaction (Note: Data from a related reaction illustrates the type of information generated.)
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Method | Reference |
| H-abstraction from MeCN | Reactants (t-BuO• + MeCN) | 0.0 | DLPNO-CCSD(T)//B3LYP | rsc.org |
| H-abstraction from MeCN | Transition State | +8.9 | DLPNO-CCSD(T)//B3LYP | rsc.org |
| H-abstraction from MeCN | Products (t-BuOH + •CH₂CN) | -9.4 | DLPNO-CCSD(T)//B3LYP | rsc.org |
Transition State Analysis and Reaction Pathways
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While DFT calculations are excellent for stationary points, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govrsc.org
For this compound, MD simulations can be used for detailed conformational analysis. This involves exploring the rotational freedom around the single bonds, particularly the rotation of the carboxylic acid group and the cyanomethyl group relative to the benzene (B151609) ring. By simulating the molecule over nanoseconds, one can determine the most populated conformations and the energy barriers for interconversion between them. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. mdpi.com Simulations of this compound in a solvent like water or ethanol (B145695) would reveal the specific hydrogen bonding patterns and solvation structure around the molecule. Classical MD simulations have been successfully used to investigate the aggregation of benzoic acid itself in various environments, showing how confinement can impact dynamics and promote the formation of hydrogen-bonded networks. rsc.orgresearchgate.net In a biological context, MD simulations are employed to assess the stability of a ligand bound to a protein's active site, analyzing how the interactions evolve over time and providing insights into binding affinity and residence time. mdpi.comnih.gov
Exploratory Biological Activities and Biochemical Interactions of 4 Cyanomethyl Benzoic Acid
Enzyme Inhibition Studies
The potential of 4-(cyanomethyl)benzoic acid and its derivatives to interact with and inhibit various enzymes has been a subject of scientific inquiry. These studies are crucial in understanding the compound's mechanism of action at a molecular level and for identifying potential therapeutic applications.
Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline-based esters and is considered a therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Research has shown that derivatives of this compound exhibit inhibitory activity against BChE.
One study reported that certain 4-phthalimidobenzenesulfonamide derivatives demonstrated inhibitory activity against both acetylcholinesterase (AChE) and BChE. researchgate.net Specifically, compounds with a phthalimide (B116566) structure have been noted for their interaction with the active sites of these enzymes. researchgate.net Another study focusing on flavonoids identified Kolaflavanone as an inhibitor of BChE with an IC₅₀ of 3.6 mM. nih.gov While not direct derivatives of this compound, these findings highlight the broader interest in identifying novel BChE inhibitors. nih.govnih.gov
A quantitative high-throughput screening of a large compound library identified 125 compounds that inhibited BChE activity, showcasing the diversity of chemical structures that can interact with this enzyme. nih.gov Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of BChE, which is crucial for developing more selective and potent inhibitors. nih.govmdpi.com
Table 1: Butyrylcholinesterase (BChE) Inhibition Data
| Compound/Derivative Class | Finding | Reference |
|---|---|---|
| 4-Phthalimidobenzenesulfonamides | Showed inhibitory activity against BChE. researchgate.net | researchgate.net |
Sulfonamides are known to interfere with folate biosynthesis in microorganisms by competing with the natural substrate, para-aminobenzoic acid (pABA). nih.govwho.int This inhibition can lead to a depletion of dihydrofolate and subsequent growth inhibition. nih.gov While direct studies on this compound's effect on folate metabolism are not prevalent, research on its sulfonamide analogues provides valuable insights.
In yeast, sulfonamides condense with dihydropteridine pyrophosphate to form analogues that inhibit dihydropteroate (B1496061) synthase (DHPS). nih.gov Interestingly, these resulting sulfa-dihydropteroate compounds can also inhibit other enzymes in the folate pathway by competing with dihydrofolate (DHF). nih.gov This suggests a multi-faceted inhibitory mechanism of sulfonamide-based compounds.
Furthermore, sulfanilamides, which are structural analogues of pABA, have been shown to inhibit dihydropteroate synthase, a key enzyme in the folate biosynthetic pathway. frontiersin.org This highlights the potential for compounds with structural similarities to pABA, such as derivatives of this compound, to be investigated for similar inhibitory activities.
Influenza neuraminidase is a crucial enzyme for the release and spread of the influenza virus, making it a prime target for antiviral drugs. nih.govmdpi.com A significant body of research has focused on the design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors. nih.govresearchgate.net
Structure-based drug design has led to the synthesis of numerous benzoic acid derivatives that have been tested for their ability to inhibit this enzyme. nih.gov X-ray crystallography has been instrumental in determining the enzyme-inhibitor complex structures, providing a detailed understanding of the binding interactions. nih.govresearchgate.net For instance, one of the most potent compounds identified in a study was 4-acetylamino-3-guanidinobenzoic acid, which exhibited an IC₅₀ of 2.5 x 10⁻⁶ M against N9 neuraminidase. researchgate.net
The orientation of these inhibitors in the active site of neuraminidase has sometimes been unexpected, revealing novel binding modes that can be exploited for the development of new and more effective antiviral agents. nih.govresearchgate.net These findings underscore the potential of modifying the benzoic acid scaffold to create potent and specific inhibitors of influenza neuraminidase.
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in diabetes. nih.gov While direct studies on this compound are limited, research on related compounds demonstrates the potential for this class of molecules to inhibit α-glucosidase.
For example, various N-arylbenzo[d]oxazol-2-amines have been synthesized and evaluated as potential α-glucosidase inhibitors. researchgate.net Some of these compounds displayed potent inhibitory activity, with IC₅₀ values in the micromolar range, surpassing the standard drug acarbose. researchgate.net Kinetic studies have revealed different modes of inhibition, including noncompetitive and uncompetitive mechanisms. researchgate.net
Furthermore, natural compounds like cyanidin (B77932) and its glycosides have been shown to be effective inhibitors of intestinal α-glucosidase. nih.gov These studies highlight the importance of the chemical structure in determining the inhibitory potency and specificity. The investigation of benzoic acid derivatives and related heterocyclic compounds as α-glucosidase inhibitors is an active area of research with the potential to yield new therapeutic agents for diabetes. researchgate.netgoogle.com
Table 2: α-Glucosidase Inhibition Data for Related Compounds
| Compound Class | Most Active Compound (Example) | IC₅₀ Value | Inhibition Mechanism (if known) | Reference |
|---|---|---|---|---|
| N-arylbenzo[d]oxazol-2-amines | Compound with 4-phenoxy substitution | 32.49 ± 0.17 μM | Noncompetitive | researchgate.net |
| 2-Phenylaminoquinazolin-4(3H)-one derivatives | Most active compound in the series | Not specified | Uncompetitive | researchgate.net |
| Lignans from Choerospondias | Not specified | 2.26 ± 0.06 to 43.9 ± 0.96 μM | Not specified | researchgate.net |
Influenza Neuraminidase Inhibition by Benzoic Acid Derivatives
Antimicrobial and Antibacterial Investigations
The antimicrobial and antibacterial properties of this compound and its derivatives have been explored, revealing a spectrum of activity against various pathogens. researchgate.net
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. mdpi.com For instance, chalcone (B49325) derivatives, which can be synthesized from precursors related to this compound, are known to possess diverse biological activities, including antimicrobial effects. tsijournals.com
In some studies, Schiff base analogs of aminobenzoic acids have demonstrated stronger antibacterial effects than the parent compound, suggesting that the introduction of an imine group can enhance antimicrobial efficacy. The antimicrobial activity of newly synthesized compounds is often evaluated using methods like the disk diffusion method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.comacs.org
Table 3: Antimicrobial Activity of Related Compounds
| Compound Class/Derivative | Tested Organisms | Activity Level | Reference |
|---|---|---|---|
| Schiff base analogs of 4-aminobenzoic acid | Bacteria | Stronger than parent compound | |
| Naphthopyran, Pyranopyrimidine, and Pyranotriazolopyrimidine derivatives | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Serratia marcescens, Aspergillus fumigatus, Candida albicans | Varied, some exhibited good activity | mdpi.com |
Anti-inflammatory and Cytotoxic Property Assessments
The potential anti-inflammatory and cytotoxic properties of this compound and its derivatives have been investigated, indicating their potential for therapeutic applications in these areas.
In terms of anti-inflammatory activity, some benzoic acid derivatives have been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. For instance, a 75% inhibition of NO production was observed for a related compound, suggesting potent anti-inflammatory effects. Other studies on compounds like (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid have also demonstrated anti-inflammatory activity comparable to the standard drug diclofenac. mdpi.com
Regarding cytotoxic properties, preliminary studies have suggested that some derivatives may induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy. For example, 4-(phenylamino)benzoic acid has been shown to have an apoptotic effect on cancer cells. biosynth.com However, the cytotoxicity of these compounds is also a critical consideration for their therapeutic potential, and studies are often conducted on normal cell lines to assess their safety profile. mdpi.com
Table 4: Summary of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Butyrylcholinesterase |
| Acetylcholinesterase |
| 4-Phthalimidobenzenesulfonamide |
| Kolaflavanone |
| para-Aminobenzoic acid |
| Dihydrofolate |
| Dihydropteroate synthase |
| Sulfanilamide |
| Influenza neuraminidase |
| 4-Acetylamino-3-guanidinobenzoic acid |
| α-Glucosidase |
| Acarbose |
| N-arylbenzo[d]oxazol-2-amine |
| 2-Phenylaminoquinazolin-4(3H)-one |
| Cyanidin |
| Cyanidin-3-galactoside |
| Chalcone |
| 4-Aminobenzoic acid |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid |
| Diclofenac |
Antioxidant Activity Evaluation
The antioxidant potential of benzoic acid and its derivatives has been a subject of scientific inquiry. ijcrt.org Generally, benzoic acid derivatives are recognized for their capacity to act as powerful antioxidants against superoxide (B77818) radicals, with their effectiveness often increasing with concentration. ijcrt.org The antioxidant activity, which is dependent on the compound's structure, shows minimal alteration across a pH range of 6.5 to 8. ijcrt.org
While direct and extensive studies on the antioxidant properties of this compound itself are not widely documented in the provided results, the evaluation of structurally related compounds provides insights. For instance, derivatives of 4-(1H-triazol-1-yl)benzoic acid have been screened for their antioxidant capabilities using various assays like DPPH and ABTS radical scavenging. mdpi.com In one study, the parent compound, a thioether derivative of 4-(1H-triazol-1-yl)benzoic acid, demonstrated significant DPPH radical scavenging activity, comparable to the standard antioxidant BHA (butylated hydroxyanisole). mdpi.com Specifically, at a concentration of 100 µg/mL, it exhibited 89.95 ± 0.34% scavenging activity. mdpi.com The same compound also showed high ABTS radical scavenging activity (88.59 ± 0.13%) compared to BHA (96.18 ± 0.33%) at the same concentration. mdpi.com
Furthermore, research into new hydrazinecarbothioamides and 1,2,4-triazoles derived from benzoic acid hydrazides has revealed excellent antioxidant activity in some cases, even surpassing standard antioxidants like BHA and Ascorbic Acid (AA) in DPPH assays. nih.gov These findings underscore the potential of benzoic acid scaffolds in the design of novel antioxidant agents. nih.govresearchgate.net The antioxidant capacity is typically evaluated by the ability of the compound to scavenge free radicals, a process that can be quantified by measuring the reduction in absorbance of reagents like DPPH. nih.gov
Antioxidant Activity of a 4-(1H-triazol-1-yl)benzoic Acid Derivative
| Assay | Compound | Concentration (µg/mL) | Activity (%) | Standard | Standard Activity (%) | Source |
|---|---|---|---|---|---|---|
| DPPH Radical Scavenging | Thioether derivative of 4-(1H-triazol-1-yl)benzoic acid | 100 | 89.95 ± 0.34 | BHA | 95.02 ± 0.74 | mdpi.com |
| ABTS Radical Scavenging | Thioether derivative of 4-(1H-triazol-1-yl)benzoic acid | 100 | 88.59 ± 0.13 | BHA | 96.18 ± 0.33 | mdpi.com |
Investigation as a Biochemical Probe for Metabolic Pathways
This compound and its related structures are explored as biochemical probes to investigate enzyme activities and metabolic pathways. The cyanomethyl group can be a useful feature for such applications. For instance, derivatives of this compound can be used to study enzyme inhibition, which is relevant in understanding various diseases.
While specific studies detailing the use of this compound as a probe for metabolic pathways are not extensively covered, the broader class of benzoic acid derivatives is recognized for this purpose. For example, other benzoic acid derivatives are investigated for their roles in biochemical pathways like the shikimate and phenylpropanoid pathways, which are fundamental for the biosynthesis of phenolic compounds in plants. These compounds can act as probes to study enzyme activities and metabolic processes within these pathways. The interaction of such compounds with specific enzymes can help in elucidating the mechanisms of metabolic reactions. medchemexpress.com
Ligand Binding Studies and Molecular Target Identification
The identification of molecular targets is a critical aspect of drug discovery and understanding the biological actions of a compound. plos.orgmdpi.com For this compound, its derivatives have been the focus of ligand binding studies to identify their molecular targets. A notable example is the design of 6-aryl substituted 4-(4-cyanomethyl)phenylamino quinazolines as isoform-selective PI3K-alpha inhibitors. researchgate.net The cyanomethylphenylamino group was incorporated into the quinazoline (B50416) scaffold to interact with the adenine (B156593) part of the ATP binding site in the N-lobe and C-lobe of PI3K. researchgate.net This structure-based design approach aims to improve potency and selectivity for the target enzyme. researchgate.net
Molecular docking is a computational technique frequently employed to predict the binding conformations and interactions between ligands and protein binding sites. nih.gov This method is instrumental in lead optimization by rationally filtering synthetic options to enhance potency and selectivity. nih.gov The fundamental principle is that structurally similar binding sites tend to bind similar ligands. plos.org
The process of target identification involves several steps, including locating the binding interaction site on the target protein and characterizing the compound's binding mode. plos.org For many bioactive compounds, understanding their specific molecular targets and how they modulate cellular pathways is still an area of active research. mdpi.com
Biotransformation and Biodegradation Studies (e.g., Microbial Transformation)
The biotransformation of nitrile compounds, including those related to this compound, has been investigated, particularly using soil bacteria. researchgate.net The bacterium Rhodococcus rhodochrous has been shown to regioselectively hydrolyze the aromatic nitrile of 4-(cyanomethyl)benzonitrile (B1581026) to produce this compound in high yield. researchgate.net This transformation is dependent on the enzymes expressed by the bacterium, which can be influenced by the nitrogen source used during its growth. researchgate.net
Biodegradation is a crucial process for the removal of chemical compounds from the environment. nih.gov Benzoic acid itself is a known allelochemical that can be degraded by certain microorganisms. nih.gov For instance, Pseudomonas sp. SCB32 can use benzoic acid as its sole carbon source and degrade it with high efficiency. nih.gov The degradation pathway often involves intermediate metabolites like catechol. nih.gov The breakdown products of this microbial action have been shown to be essentially nontoxic, highlighting the potential of bioremediation for environmental contaminants. nih.gov
The study of biotransformation is not only relevant to environmental fate but also to understanding the metabolism of these compounds in biological systems. Nitrilase enzymes, found in various microorganisms, are known to catalyze the hydrolysis of nitriles to their corresponding carboxylic acids. researchgate.net
Biotransformation of 4-(Cyanomethyl)benzonitrile
| Substrate | Microorganism | Primary Product | Yield | Source |
|---|---|---|---|---|
| 4-(Cyanomethyl)benzonitrile | Rhodococcus rhodochrous LL100-21 | This compound | >90% | researchgate.net |
Emerging Research Applications and Future Directions
Application in Medicinal Chemistry and Drug Discovery
The inherent structural features of 4-(cyanomethyl)benzoic acid make it a compelling scaffold for the development of new medicines. The aromatic ring, carboxylic acid, and cyanomethyl functionalities can be strategically modified to interact with various biological targets.
In the field of drug design, this compound serves as a crucial intermediate and structural motif in the creation of novel therapeutic agents. Its derivatives have shown promise in targeting specific enzymes and pathways implicated in diseases like cancer.
One significant area of research involves the development of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway is often dysregulated in cancer, making its inhibition a key therapeutic strategy. Researchers have designed and synthesized a series of 6-aryl substituted 4-(4-cyanomethyl)phenylamino quinazolines as isoform-selective PI3K-alpha inhibitors. google.com In this molecular design, the 4-(cyanomethyl)phenylamino moiety serves as a critical component that interacts with the kinase enzyme. The development of selective inhibitors is crucial for minimizing off-target effects and improving the therapeutic window. google.com
Furthermore, derivatives incorporating the 4-(cyanomethyl)phenoxy group have been investigated for their potential in treating genetic disorders. Specifically, 3-[2-(4-Cyanomethyl-phenoxy)-acetylamino]-benzoic acid is a compound mentioned in research focused on therapies for diseases caused by nonsense mutations, which introduce a premature stop codon, leading to non-functional proteins. chemsrc.com
The process of lead optimization, where a promising compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, frequently utilizes bioisosteric replacement. google.com This strategy involves substituting one part of a molecule with another that has similar physical or chemical properties. The cyanomethyl and carboxylic acid groups on the this compound scaffold are amenable to such modifications, allowing medicinal chemists to fine-tune the compound's interaction with its biological target and improve its drug-like properties. google.com
A significant challenge in drug development is ensuring that an active pharmaceutical ingredient reaches its target site in the body in sufficient concentration. lookchem.comchemsrc.com Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical processes. google.comscribd.com This strategy can overcome issues like poor solubility, low bioavailability, and rapid metabolism. chemsrc.com
The structure of this compound is well-suited for the application of prodrug strategies. The carboxylic acid group is a common handle for creating carrier-linked prodrugs. scribd.com For instance, it can be converted into an ester. Ester prodrugs are often more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cell membranes and improve oral absorption. scribd.com Once absorbed, these esters can be hydrolyzed by ubiquitous esterase enzymes in the blood, liver, or target tissues to release the active carboxylic acid-containing drug. lookchem.com
Similarly, the nitrile group (-C≡N) of the cyanomethyl moiety offers another point for modification, although this is less common than modifying a carboxylic acid. It could potentially be hydrated to an amide or reduced as part of a targeted activation strategy. The design of prodrugs is a sophisticated process that aims to create bioreversible derivatives that are stable until they reach the desired biological compartment. While specific prodrugs of this compound are not yet widely documented in commercial applications, its functional groups make it a prime candidate for future exploration in this area to enhance the delivery and efficacy of new therapeutic agents.
Design of Novel Therapeutic Agents and Lead Optimization
Contributions to Advanced Materials Science
The unique electronic and structural properties of this compound make it a valuable component in the development of advanced functional materials, particularly in the renewable energy sector.
This compound has been successfully used as a strong electron-withdrawing acceptor and anchoring group in the design of novel dyes for DSSCs. In one study, ferrocenyl-based dyes were synthesized where this compound served as the anchor to the TiO₂ surface. This dye, when compared to a similar dye using a cyanoacrylic acid anchor, demonstrated higher photovoltaic performance. The improved performance was attributed to the introduction of an additional π-linker and acceptor unit by the this compound group, which helps to lower the energy barrier for electron injection and reduce charge recombination.
The electronic properties of the dye containing the this compound anchor showed a band gap of 2.12 eV and exhibited major absorption bands between 400 and 585 nm, which is crucial for capturing solar energy. The thermal stability of this dye was also notable, remaining stable up to 240 °C.
The photovoltaic performance of DSSCs using this dye was systematically measured. The addition of a co-adsorbent, chenodeoxycholic acid (CDCA), was found to further enhance efficiency by preventing dye aggregation on the TiO₂ surface and improving electron injection.
Table 1: Photovoltaic Performance of a DSSC with a Ferrocenyl Dye using a this compound Anchor
| Condition | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (η) |
|---|---|---|---|---|
| Without CDCA | 0.428 V | 0.086 mA cm⁻² | 0.432 | 0.015% |
| With CDCA | Higher than without CDCA | Higher than without CDCA | Higher than without CDCA | Increased |
Data sourced from studies on ferrocenyl π-extended multi donor–π–acceptor dyes.
These findings highlight the significant contribution of the this compound moiety in designing efficient photosensitizers for the next generation of solar cells.
Integration into Green Chemistry Methodologies for Sustainable Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of specialized chemical building blocks like this compound provides an opportunity to apply these principles.
Traditional synthesis routes for this compound often involve starting materials like 4-bromomethylbenzoic acid or 4-(chloromethyl)benzoic acid and reacting them with toxic cyanide salts, such as sodium cyanide or potassium cyanide, often in polar aprotic solvents like dimethylformamide (DMF). While effective, these methods pose environmental and safety risks due to the high toxicity of cyanide reagents and the use of solvents that are difficult to recycle.
Future research is directed towards developing more sustainable synthetic pathways. This could involve several green chemistry approaches:
Use of Safer Reagents: Exploring less toxic cyanide sources or developing catalytic methods that can generate the nitrile group from safer precursors.
Biocatalysis: Employing enzymes or whole-cell microorganisms to perform specific reaction steps. For example, an enzymatic process could potentially convert a different functional group into the cyanomethyl group under mild, aqueous conditions, avoiding harsh reagents and solvents.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or biodegradable solvents like glycerol.
Catalytic Efficiency: Developing catalytic processes that improve atom economy, reduce waste, and allow for easier product separation and catalyst recycling.
By integrating these green chemistry principles, the production of this compound and its derivatives can become more environmentally benign, aligning with the broader push for sustainability in the chemical industry.
Development of Novel Catalytic Systems Utilizing this compound Scaffolds
The bifunctional nature of this compound makes it an intriguing candidate for the development of novel catalytic systems. While its direct use as a catalyst is not yet established, its structure provides a scaffold that can be incorporated into more complex catalysts, such as metal-organic frameworks (MOFs) or custom-designed ligands for transition metal catalysis.
The carboxylic acid group can act as a robust coordinating agent, binding to metal centers to form stable complexes. The rest of the molecule, including the cyanomethyl group and the phenyl ring, can be tailored to influence the catalyst's steric and electronic environment. This could control the catalyst's activity, selectivity, and stability.
Potential future directions include:
Ligand Development: The cyanomethyl group could be chemically transformed (e.g., reduced to an amine or hydrolyzed to an amide) to create multidentate ligands. These ligands could chelate to a metal ion, forming a highly stable and specific catalyst for reactions such as hydrogenations, oxidations, or carbon-carbon bond formations.
Asymmetric Catalysis: By introducing chiral centers onto the this compound scaffold, it could be used to create catalysts for asymmetric synthesis, a critical technology for producing single-enantiomer pharmaceuticals.
MOF Linkers: As a bifunctional linker, it could be used to construct porous MOFs. The pores of these materials could be designed to have specific sizes and chemical environments, making them highly selective catalysts for various chemical transformations.
The development of new catalytic systems is a cornerstone of modern chemistry, and the versatile scaffold of this compound offers a promising, yet largely unexplored, platform for innovation in this field.
Prospects in Agrochemical and Specialized Industrial Chemical Development
The unique molecular architecture of this compound, featuring both a carboxylic acid and a cyanomethyl group, positions it as a versatile precursor in the development of novel agrochemicals and specialized industrial chemicals. Its reactivity allows for its integration into complex molecular frameworks, leading to the synthesis of new active ingredients and materials.
In the agrochemical sector, this compound and its derivatives are recognized as valuable intermediates for the synthesis of next-generation pesticides and herbicides. lookchem.comevitachem.com The core structure can be modified to create compounds with specific biological activities. For instance, derivatives of benzoic acid have shown potential antifungal properties against various plant pathogens. mdpi.comijans.org Research has also explored derivatives of this compound as plant growth regulators. One such derivative, 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid, demonstrated significant efficacy in field trials by modulating stress resistance in crops, leading to a notable increase in yield. vulcanchem.com This highlights the compound's potential as a scaffold for developing products that not only protect crops but also enhance their growth.
The utility of this compound extends to specialized industrial chemical development, where it serves as a fundamental building block in organic synthesis. sigmaaldrich.com Its dual functional groups enable a variety of chemical transformations, making it a key component in the production of advanced materials and specialty polymers. evitachem.comresearchgate.net The ability to participate in diverse reaction pathways allows for the creation of complex molecules tailored for specific industrial applications.
Research Findings in Agrochemical Development
| Agrochemical Class | Derivative/Application | Research Finding | Reference |
|---|---|---|---|
| Plant Growth Regulators | 3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid | Field trials demonstrated a 20% increase in crop yield through the modulation of stress resistance. | vulcanchem.com |
| Herbicides/Pesticides | General Intermediate | Serves as a starting material or key intermediate for the synthesis of new pesticides and herbicides. | lookchem.comevitachem.com |
| Fungicides | General Intermediate (based on Benzoic Acid activity) | Benzoic acid and its derivatives show potential antifungal activity against phytopathogenic fungi like Eutypa lata, Alternaria solani, and various Fusarium species. | mdpi.comijans.org |
Applications in Specialized Industrial Chemical Development
| Application Area | Role of this compound | Significance | Reference |
|---|---|---|---|
| Specialty Polymers | Building Block / Monomer Precursor | Used in the production of polymers and other advanced materials with specific properties. | evitachem.comresearchgate.net |
| Complex Organic Synthesis | Versatile Intermediate | The dual reactivity of its functional groups allows it to be a key component in synthesizing complex molecules for various industrial uses. | sigmaaldrich.com |
Conclusion
Summary of Key Research Advancements in 4-(Cyanomethyl)benzoic Acid Chemistry
Research into this compound has led to significant advancements, establishing it as a versatile bifunctional molecule in several scientific domains. Initially recognized for the distinct reactivity of its carboxylic acid and cyanomethyl groups, the compound has become a valuable building block in organic synthesis. The historical development of nitrile chemistry, from the early synthesis of benzonitrile (B105546) derivatives to modern aromatic substitution techniques, has paved the way for the specific synthesis and application of substituted benzonitriles like this compound.
Key progress has been made in understanding and utilizing its reactivity. The cyanomethyl group is particularly useful as it can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the creation of diverse functional groups. mdpi.com This dual functionality is a cornerstone of its utility. In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing complex molecules, including active pharmaceutical ingredients. google.com Its structural framework is found in various compounds investigated for their therapeutic potential.
In materials science, derivatives of this compound are being explored for the development of novel polymers and metal-organic frameworks (MOFs). The rigid structure and potential for hydrogen bonding through the carboxylic acid group, combined with the coordination capabilities of the nitrile, make it an attractive component for creating materials with specific optoelectronic or photovoltaic properties. researchgate.net Furthermore, its application as a research tool, for example as a linker molecule in chemical biology or as a standard in analytical chemistry, has also been an area of active development. sigmaaldrich.com
Identification of Remaining Challenges and Unexplored Research Avenues
The full potential of this compound in materials science is yet to be realized. While its use in polymers and MOFs is emerging, a systematic exploration of how its incorporation influences material properties such as thermal stability, conductivity, and porosity is needed. For instance, its application in creating advanced materials for gas storage, separation, or catalysis is an area ripe for investigation.
From a medicinal chemistry perspective, while the scaffold is used in drug discovery, a deeper understanding of its structure-activity relationships (SAR) across different biological targets is lacking. vulcanchem.com A more systematic study could unveil new therapeutic applications. Furthermore, the exploration of its derivatives as prodrugs to enhance bioavailability is an area that warrants more attention. vulcanchem.com The development of chiral derivatives and their applications, particularly in asymmetric synthesis and as chiral ligands, is another underexplored domain. wiley.com
Future Outlook and Potential Impact of Continued Research on this compound
The future of this compound research appears promising, with potential impacts across multiple scientific disciplines. Continued advancements in catalytic systems, particularly in cross-coupling reactions, could lead to more efficient and direct methods for synthesizing complex derivatives, bypassing multi-step classical approaches. acs.org The development of novel catalysts for C-H activation could enable direct functionalization of the aromatic ring, opening up new chemical space for exploration. acs.org
In medicinal chemistry, the integration of computational modeling with synthetic efforts could accelerate the rational design of new drug candidates based on the this compound scaffold. google.comwiley.com This synergy could lead to the discovery of novel therapeutics with improved efficacy and selectivity for a range of diseases.
In materials science, the design and synthesis of novel polymers and MOFs incorporating this building block could lead to materials with tailored properties for applications in electronics, energy storage, and environmental remediation. researchgate.net For example, its use in dye-sensitized solar cells has already shown promise for improving conversion efficiency. researchgate.net
Furthermore, as our understanding of chemical biology and proteomics deepens, the use of this compound and its derivatives as molecular probes, linkers, and labeling agents is expected to grow. vulcanchem.com This will provide valuable tools for studying complex biological processes at the molecular level. The continued exploration of this versatile compound will undoubtedly fuel innovation and lead to significant scientific and technological advancements.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 4-(Cyanomethyl)benzoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves functional group transformations on a benzoic acid core. Key steps include:
- Nucleophilic substitution : Introduce the cyanomethyl group via alkylation of 4-bromomethylbenzoic acid using potassium cyanide under controlled pH (7–9) to avoid hydrolysis of the nitrile group .
- Oxidation : If starting from a methyl precursor (e.g., 4-methylbenzoic acid), partial oxidation with mild oxidizing agents like KMnO₄ in acidic conditions can yield the cyanomethyl derivative, though selectivity requires precise temperature control (40–60°C) .
- Coupling reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-functionalized cyanomethyl moieties to halogenated benzoic acid derivatives .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) to maximize yield while minimizing side reactions like over-oxidation .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the cyanomethyl group (δ ~2.5–3.0 ppm for CH₂CN; δ ~120 ppm for CN) and aromatic substitution patterns .
- FT-IR spectroscopy : Validate the nitrile stretch (~2240 cm⁻¹) and carboxylic acid O–H bend (~2500–3300 cm⁻¹) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (C₉H₇NO₂, exact mass: 161.0481) with <2 ppm error .
- X-ray powder diffraction (XRPD) : Resolve crystallinity and compare with simulated patterns from single-crystal data of analogous benzoic acid derivatives .
Advanced: How can researchers design experiments to probe the reactivity of the cyanomethyl group in catalytic or biological systems?
Answer:
- Kinetic studies : Monitor nitrile hydrolysis to carboxylic acid under varying pH (4–10) using UV-Vis spectroscopy (λ = 260 nm for intermediate imine formation) .
- Electrochemical profiling : Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) reveals redox behavior of the cyanomethyl group (E₁/₂ ~ -1.2 V vs. Ag/AgCl) .
- Enzyme inhibition assays : Test interactions with metalloenzymes (e.g., tyrosinase) by measuring IC₅₀ values in the presence of Cu²⁺ chelators, as the nitrile group may competitively bind metal cofactors .
Advanced: How can contradictory data regarding the biological activity of this compound derivatives be resolved?
Answer:
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time (24–72 hrs) to reduce variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., benzoic acid or cyanide ions) that may interfere with bioactivity readings .
- In silico docking : Compare binding affinities of the intact cyanomethyl group vs. hydrolyzed forms using molecular dynamics simulations (e.g., AutoDock Vina) .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound in materials science applications?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer potential. The electron-withdrawing cyanomethyl group typically reduces the HOMO energy by ~1.5 eV compared to unsubstituted benzoic acid .
- Electron Localization Function (ELF) : Map electron density to identify regions of high polarizability, critical for designing nonlinear optical materials .
- Solid-state simulations : Use CASTEP or VASP to model crystal packing and predict π-π stacking interactions influenced by the cyanomethyl substituent .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCN traces during hydrolysis) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before segregating into halogenated waste containers .
Advanced: How can synthetic yields of this compound be improved while minimizing side-product formation?
Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling reactions; ligand choice (e.g., Xantphos) can enhance selectivity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but avoid prolonged heating to prevent decarboxylation .
- In-line monitoring : Employ ReactIR to track reaction progress and terminate before side reactions dominate .
Advanced: What strategies are effective for studying the solid-state behavior of this compound in crystal engineering?
Answer:
- Co-crystallization : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize carboxylate dimers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) using CrystalExplorer .
- Thermal analysis : DSC/TGA reveals phase transitions (melting point ~180–200°C) and decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
